Methyl 2,3-dibromopropionate
Overview
Description
Methyl 2,3-dibromopropionate is an organic compound with the molecular formula C4H6Br2O2. It is the methyl ester of 2,3-dibromopropanoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Methyl 2,3-dibromopropionate is a chemical compound with the molecular formula C4H6Br2O2
Mode of Action
The compound is the methyl ester of 2,3-dibromopropanoic acid . It reacts with 2-acetamido-3-hydroxypyridine to give 2-substituted pyrido-oxazine . .
Biochemical Pathways
It’s known to be used in the preparation of methyl 2-azidoacrylate
Pharmacokinetics
Its physical properties such as density (1944 g/mL at 20 °C), boiling point (83-86 °C at 10 mm Hg), and melting point (8ºC) are known .
Result of Action
It’s known that the compound can react with 2-acetamido-3-hydroxypyridine to give 2-substituted pyrido-oxazine
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromopropionate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of more complex organic molecules.
Scientific Research Applications
Methyl 2,3-dibromopropionate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Methyl 2-bromopropionate: Similar in structure but with only one bromine atom.
Ethyl 2,3-dibromopropionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,4-dibromobutyrate: Similar structure but with an additional carbon atom in the chain.
Uniqueness: Methyl 2,3-dibromopropionate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 2,3-dibromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQOUUAPQUMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042145 | |
Record name | Methyl 2,3-dibromopropionate | |
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Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl 2,3-dibromopropionate | |
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CAS No. |
1729-67-5 | |
Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1729-67-5 | |
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Record name | Methyl 2,3-dibromopropionate | |
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Record name | Methyl 2,3-dibromopropionate | |
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Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |
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Record name | Methyl 2,3-dibromopropionate | |
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Record name | Methyl 2,3-dibromopropionate | |
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Record name | METHYL 2,3-DIBROMOPROPIONATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common use of methyl 2,3-dibromopropionate in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing various 2-substituted 1,4-benzodioxanes [, ]. These heterocyclic compounds are important templates in medicinal chemistry for designing and creating biologically active compounds.
Q2: Can you describe the reaction between this compound and a substituted catechol like 3-nitrocatechol?
A2: This reaction involves a condensation between this compound and 3-nitrocatechol, leading to the formation of two positional isomers: methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate [, ]. The isomers can be separated and characterized to determine their respective structures.
Q3: How can NMR spectroscopy differentiate between the positional isomers formed in the reaction mentioned above?
A3: HMBC (Heteronuclear Multiple Bond Correlation) NMR analysis is instrumental in unequivocally identifying the two isomers [, ]. This technique provides information about long-range coupling between protons and carbons, allowing for the precise assignment of the nitro group's position on the benzodioxane ring.
Q4: What is the significance of the carboxylate group in this compound in the context of organic synthesis?
A4: The presence of the carboxylate group in this compound offers a significant synthetic advantage. It allows for further derivatization and transformations at the 2-position of the resulting 1,4-benzodioxane scaffold [, ]. This versatility expands the possibilities for creating diverse chemical libraries for biological screening.
Q5: Has this compound been studied for its magnetic properties?
A5: Yes, the proton magnetic resonance spectrum of this compound has been investigated. When dissolved in benzene, it displays a typical ABC pattern, indicating the presence of three distinct proton environments []. This pattern provides valuable information about the molecule's structure and the spin-spin interactions between its protons.
Q6: How does the choice of solvent affect the magnetic properties of this compound?
A6: Studies have shown that the magnetic nonequivalence of methylene protons in this compound is influenced by the solvent used []. This difference arises from the varying interactions between the solvent and the solute molecules, leading to changes in the chemical shifts and coupling constants observed in NMR spectra.
Q7: Can you describe an alternative synthetic route for a compound related to this compound?
A7: Research describes the synthesis of methyl 2,3-dimethoxypropanoate, a compound structurally similar to this compound []. This synthesis involves reacting methyl acrylate with bromine, followed by treatment with sodium methoxide. Optimizing reaction conditions is crucial to maximize yield and purity.
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